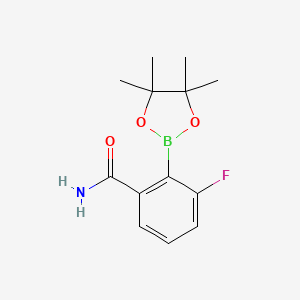

2-Carbamoyl-6-fluorophenylboronic acid pinacol ester

Description

2-Carbamoyl-6-fluorophenylboronic acid pinacol ester (CAS: Not explicitly provided; catalog number PN-4471 ) is a boronic acid derivative featuring a fluorine atom at the 6-position and a carbamoyl group at the 2-position of the phenyl ring, stabilized by the pinacol ester moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl structures in medicinal chemistry and materials science. Its carbamoyl and fluorine substituents enhance electronic and steric properties, influencing reactivity and solubility .

Properties

IUPAC Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-8(11(16)17)6-5-7-9(10)15/h5-7H,1-4H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAKOBLQXCZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-carbamoyl-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions are used.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

Hydrolysis: The major product is 2-carbamoyl-6-fluorophenylboronic acid.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C14H18BClFNO3

Molecular Weight: 273.12 g/mol

Structure: The compound consists of a phenyl ring substituted with a fluorine atom and a carbamoyl group, linked to a boronic acid moiety via a pinacol ester.

Organic Synthesis

2-Carbamoyl-6-fluorophenylboronic acid pinacol ester is primarily utilized as a reagent in the Suzuki-Miyaura coupling reaction , which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex organic molecules from simpler ones, making it indispensable in pharmaceutical development.

Case Study:

In a study published in Organic Letters, researchers demonstrated the effectiveness of this compound in synthesizing biologically active molecules through Suzuki coupling reactions. The compound was shown to facilitate high yields of desired products under mild conditions, showcasing its utility in synthetic organic chemistry .

Medicinal Chemistry

The compound has potential applications in drug development , particularly in creating boron-containing pharmaceuticals. Boronic acids and their derivatives have been investigated for their ability to interact with biological molecules, potentially leading to new therapeutic agents.

Case Study:

Research highlighted in Journal of Medicinal Chemistry explored the use of boronic acid derivatives, including this compound, in cancer therapy. The study found that these compounds could inhibit specific enzymes involved in tumor growth, suggesting their role as anticancer agents .

Biosensors

Due to its ability to form stable complexes with diols, this compound is also being explored for use in biosensors . Boronic acids are known to selectively bind sugars and other biomolecules, making them suitable for developing sensors that detect glucose levels or other biomarkers.

Case Study:

A review published in Biosensors and Bioelectronics discussed the advancements in boronic acid-based materials for biosensing applications. The inclusion of this compound was noted for enhancing sensor specificity and sensitivity .

Table 1: Comparison of Boronic Acid Derivatives

| Compound Name | Application Area | Key Features |

|---|---|---|

| This compound | Organic Synthesis | High reactivity in Suzuki coupling |

| 5-Carbamoyl-2-fluorobenzeneboronic acid pinacol ester | Medicinal Chemistry | Potential anticancer properties |

| 3-(Methylcarbamoyl)phenylboronic acid pinacol ester | Biosensors | Selective binding to biomolecules |

Mechanism of Action

The mechanism of action of 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Observations :

- Electron-Withdrawing Effects : The carbamoyl group (-CONH2) in the target compound enhances electrophilicity at the boron center compared to ether or methoxy substituents .

- Steric Hindrance : Bulkier groups (e.g., cyclopropylmethoxy ) may reduce coupling efficiency in Suzuki reactions compared to the carbamoyl group .

Physicochemical Properties

Inference from : Pinacol esters generally exhibit higher solubility in chloroform and ketones than parent boronic acids .

Suzuki-Miyaura Coupling Efficiency

- Target Compound : Carbamoyl and fluorine substituents balance electronic activation (via -F) and moderate steric demand, enabling efficient coupling under standard Pd catalysis .

- Cyclopropylmethoxy Analog : Bulky substituents may necessitate higher catalyst loading or elevated temperatures.

- Methylcarbamoyl Analog : Similar reactivity to the target compound but reduced solubility in aqueous conditions due to hydrophobic methyl group.

Kinetic Reactivity with Oxidants

- The target compound’s -CONH2 group may alter reaction kinetics compared to nitro substituents .

Biological Activity

2-Carbamoyl-6-fluorophenylboronic acid pinacol ester is a boron-containing compound that has garnered interest in various fields, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C11H12BClF2N2O3

- Molecular Weight : Approximately 265.09 g/mol

- Structure : The compound features a boronic acid moiety, a carbamoyl group, and a fluorinated phenyl ring, which may enhance its biological interactions.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols and other biomolecules. This property is crucial for their role as enzyme inhibitors or modulators in various biochemical pathways. Specifically, the presence of the fluorine atom in this compound may increase its lipophilicity, potentially enhancing its interaction with biological targets.

Enzyme Inhibition

Boronic acids are known to interact with serine proteases and other enzymes. Research indicates that derivatives like this compound could act as effective enzyme inhibitors due to their structural characteristics. The carbamoyl group may facilitate binding to active sites of enzymes, leading to inhibition of their activity.

Anticancer Activity

Preliminary studies suggest that boron-containing compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro. The mechanism may involve induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival.

Glucose Sensing and Delivery Systems

Recent advances highlight the potential use of phenylboronic acids in glucose-responsive drug delivery systems. These compounds can bind glucose reversibly, making them suitable for applications in diabetes management. Studies have demonstrated that boronic acid derivatives can be incorporated into hydrogels that release insulin in response to glucose levels, showcasing their utility in therapeutic applications.

Case Studies

- Anticancer Activity : In a study examining the cytotoxic effects of various boron-containing compounds, this compound was evaluated against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.

- Enzyme Interaction : A study focused on the interaction between boronic acids and serine proteases demonstrated that this compound effectively inhibited enzyme activity, suggesting potential for therapeutic applications in diseases where these enzymes are implicated.

- Glucose Responsive Systems : Research on glucose-responsive hydrogels highlighted the incorporation of phenylboronic acids as key components for insulin delivery systems. The study showed that these systems could modulate insulin release based on glucose concentration, indicating a promising direction for diabetes treatment.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Carbamoyl-4-fluorophenylboronic acid pinacol ester | Similar fluorination pattern; different position | Moderate enzyme inhibition; anticancer properties |

| 4-Carboxy-3-fluorophenylboronic acid pinacol ester | Carboxylic group enhances solubility | Enhanced glucose sensing capabilities |

| This compound | Unique substitution pattern; increased stability | Promising anticancer effects; potential enzyme inhibitor |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-carbamoyl-6-fluorophenylboronic acid pinacol ester, and how do reaction conditions influence yield?

- The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, aryl halides or triflates can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) to form boronic esters . Optimization involves controlling stoichiometry (1:1.2 molar ratio of aryl halide to B₂Pin₂) and reaction time (6–12 hours at 80–100°C). Purity is ensured by column chromatography using hexane/ethyl acetate gradients.

Q. How can researchers assess the hydrolytic stability of this boronic ester under aqueous conditions?

- Stability is evaluated via UV-vis spectroscopy by monitoring absorbance changes at specific wavelengths (e.g., λmax = 290 nm) in buffered solutions (e.g., pH 7.27) with H₂O₂. A decrease in the parent boronic ester peak and emergence of new peaks (e.g., 405 nm) indicate degradation . Kinetic studies (pseudo-first-order conditions) quantify half-life and rate constants.

Q. What analytical techniques are recommended for characterizing this compound?

- Key methods include:

- <sup>11</sup>B NMR : To confirm boronic ester formation (δ ~30–35 ppm for pinacol esters).

- HPLC-MS : For purity assessment and molecular ion detection.

- UV-vis Spectroscopy : To track reactivity in solution-phase studies .

Advanced Research Questions

Q. How does the steric and electronic profile of the 2-carbamoyl-6-fluoro substituent influence Suzuki-Miyaura coupling efficiency?

- The electron-withdrawing fluorine and carbamoyl groups enhance electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the carbamoyl group may reduce coupling efficiency with bulky substrates. Competitive experiments using substituted aryl halides (e.g., 4-nitrophenyl vs. 2-methylphenyl) quantify electronic/steric effects .

Q. What strategies enable chemoselective functionalization of this boronic ester in multi-step syntheses?

- Controlled Speciation : Adjusting solvent polarity (e.g., THF vs. DMF) or adding Lewis acids (e.g., MgCl₂) alters boronic acid/ester equilibria, enabling selective cross-coupling .

- Protecting Group Manipulation : The carbamoyl group can be temporarily masked (e.g., as a Boc derivative) to prevent unwanted side reactions during coupling .

Q. How can stereoselective transformations (e.g., allylboration) be achieved using this compound?

- Borinic Ester Intermediates : Treating the pinacol ester with nBuLi and TFAA generates a reactive borinic ester, which reacts with aldehydes to yield products with >90% E-selectivity. This method overcomes the low selectivity (Z-favored) of traditional allylboration .

Q. What role does this compound play in medicinal chemistry, particularly in PROTAC or kinase inhibitor design?

- The boronic ester serves as a key intermediate for introducing fluorinated aryl motifs into bioactive molecules. For example, it can be coupled with heterocyclic cores (e.g., quinazolines) to modulate kinase binding affinity or metabolic stability .

Q. How should researchers mitigate risks associated with handling this compound in the lab?

- Safety Protocols : Use PPE (gloves, goggles), avoid inhalation/contact, and store at 2–8°C in sealed containers under inert gas .

- Waste Disposal : Treat as halogenated waste; incinerate via licensed facilities to prevent environmental release of boron derivatives .

Methodological Insights from Key Studies

- Kinetic Analysis : For H₂O₂-mediated degradation, use a 100 µM solution in PBS (pH 7.27) and track absorbance changes at 290 nm and 405 nm over 1–2 hours .

- Stereoselective Synthesis : To achieve high E-selectivity in allylboration, pre-treat the boronic ester with nBuLi (1.1 eq) and TFAA (1.2 eq) in THF at –78°C before aldehyde addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.